N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE
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Overview
Description
N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of ethoxybenzyl and fluorobenzyl groups attached to a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE typically involves multi-step reactions. One common method includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Benzyl Groups: The ethoxybenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. This involves the reaction of the triazole intermediate with ethoxybenzyl chloride and fluorobenzyl chloride in the presence of a base such as sodium hydride.
Final Assembly: The final compound is obtained by coupling the substituted triazole with the appropriate amine under suitable conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their corresponding reduced forms.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, ethoxybenzyl chloride, fluorobenzyl chloride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Shares the fluorobenzyl group but differs in the core structure and functional groups.
4-Fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide: Contains similar fluorobenzyl and sulfanyl groups but has a different core structure.
Uniqueness
N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE is unique due to its specific combination of ethoxybenzyl and fluorobenzyl groups attached to a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21FN4OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H21FN4OS/c1-3-25-18-10-6-15(7-11-18)12-21-24-14(2)22-23-19(24)26-13-16-4-8-17(20)9-5-16/h4-11,21H,3,12-13H2,1-2H3 |
InChI Key |
PXDJOIDAINMZGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNN2C(=NN=C2SCC3=CC=C(C=C3)F)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNN2C(=NN=C2SCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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